Ropinirole N-Oxide

Description

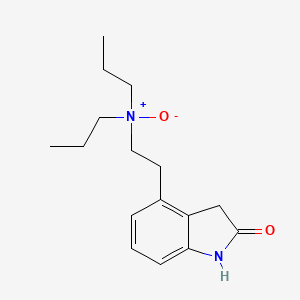

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMLCCMLUAJRSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652675 |

Source

|

| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-41-1 |

Source

|

| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Ropinirole N-Oxide – Structural Characterization, Impurity Profiling, and Analytical Strategies

Executive Summary

In the development and quality control of dopamine agonists, Ropinirole N-Oxide (CAS: 1076199-41-1) serves as a critical quality attribute. As both a primary oxidative metabolite and a potential process-related impurity of Ropinirole, its rigorous monitoring is mandated by ICH Q3A/B guidelines. This guide provides a comprehensive technical analysis of this compound, detailing its chemical structure, metabolic formation via CYP1A2, and validated analytical strategies for its detection and quantification in pharmaceutical matrices.

Chemical Identity & Structural Elucidation[1][2]

This compound is the N-oxidized derivative of Ropinirole, formed at the tertiary amine of the propyl side chain. Structurally, it retains the indolone core but possesses a polar N-oxide functionality, significantly altering its physicochemical behavior compared to the parent drug.

Chemical Data Profile

| Property | Specification |

| Common Name | This compound |

| IUPAC Name | N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide |

| CAS Number | 1076199-41-1 |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol |

| Role | Metabolite (Phase I), Process Impurity, Degradation Product |

| Appearance | Off-white to pale yellow solid |

Structural Analysis

The oxidation of the tertiary nitrogen atom introduces a coordinate covalent bond between nitrogen and oxygen (

-

Increases Polarity: The dipole moment is significantly higher than that of the parent tertiary amine, leading to reduced retention in reverse-phase chromatography.

-

Reduces Basicity: The lone pair on the nitrogen is involved in bonding with oxygen, making the N-oxide less basic than the parent Ropinirole (pKa ~10.2 for parent).

Formation & Metabolic Pathway

This compound is formed in vivo primarily through hepatic metabolism and in vitro via oxidative degradation.

In Vivo Metabolism (CYP1A2)

Ropinirole undergoes extensive hepatic metabolism. The cytochrome P450 isoenzyme CYP1A2 is the principal catalyst for the N-oxidation of the dipropylamino group. Unlike the parent drug, which is a potent D2/D3 dopamine agonist, the N-oxide metabolite is generally considered pharmacologically inactive.

Degradation Pathway

During storage or synthesis, exposure to oxidizing agents (e.g., peroxides in excipients) or atmospheric oxygen can drive the conversion of Ropinirole to its N-oxide form. This makes it a key stability-indicating impurity.

Visualization: Metabolic & Degradation Pathway

Figure 1: Pathway illustrating the dual origin of this compound via hepatic metabolism (CYP1A2) and chemical oxidation.

Analytical Methodologies

Detecting this compound requires separating it from the parent drug and other potential impurities (e.g., N-despropyl Ropinirole). Due to its increased polarity, it typically elutes earlier than Ropinirole in Reverse Phase HPLC (RP-HPLC).

Recommended Chromatographic Conditions

The following protocol is synthesized from standard industry practices for Ropinirole impurity profiling.

| Parameter | Recommended Condition |

| Technique | RP-HPLC or UHPLC-MS/MS |

| Column | C18 (e.g., Inertsil ODS-3V or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1 M Phosphate Buffer (pH 6.0 - 7.0) |

| Mobile Phase B | Acetonitrile (ACN) |

| Elution Mode | Gradient (Start high aqueous to retain N-oxide, ramp organic to elute parent) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV @ 250 nm (primary) or 215 nm; MS for identification |

| Retention Order | This compound (Early) < Ropinirole (Late) |

Analytical Workflow Logic

The N-oxide functionality imparts significant hydrophilicity. In a C18 system, the N-oxide interacts less with the hydrophobic stationary phase compared to the dipropyl amine of the parent. Therefore, analysts must ensure the initial mobile phase composition is sufficiently aqueous (>85% Water/Buffer) to prevent the N-oxide from eluting in the solvent front.

Visualization: Impurity Profiling Workflow

Figure 2: Analytical workflow for the separation and identification of this compound in pharmaceutical samples.

Regulatory & Toxicological Context

ICH Guidelines

Under ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products) , this compound must be:

-

Reported if > 0.1% (or 0.05% depending on dose).

-

Identified if > 0.2% (or 1.0 mg/day intake).

-

Qualified if > 0.2% (or 2 mg/day intake).

Pharmacological Inactivity

Unlike Ropinirole, which exhibits high affinity for D2/D3 receptors, the N-oxide metabolite is pharmacologically inert. This lack of activity reduces the risk of adverse dopaminergic effects from the impurity itself, but its presence indicates oxidative instability in the drug product.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5095, Ropinirole. PubChem. Available at: [Link]

- European Medicines Agency (EMA). Scientific Discussion: Requip (Ropinirole). EMA Assessment Reports.

-

Axios Research. this compound Reference Standard Data. Available at: [Link]

- International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.

-

Kaye, C. M., & Nicholls, B. (2000).[1] Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics, 39(4), 243-254. (Confirming CYP1A2 metabolism).

Sources

Synthesis and Characterization of Ropinirole N-Oxide: A Technical Guide

Topic: Synthesis and Characterization of Ropinirole N-Oxide Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

This compound (CAS 1076199-41-1) is a critical oxidative metabolite and process-related impurity of the dopamine agonist Ropinirole.[1][][3][4] Its rigorous characterization is mandated by ICH Q3A/Q3B guidelines for impurity profiling in pharmaceutical development. This guide provides an authoritative protocol for the laboratory-scale synthesis, purification, and structural elucidation of this compound, designed to serve as a primary reference standard for analytical method validation.

Introduction & Regulatory Context

Ropinirole, a non-ergoline dopamine agonist, is widely prescribed for Parkinson’s disease and Restless Legs Syndrome (RLS). During the manufacturing process and oxidative stress stability testing, the tertiary amine moiety of the dipropylamino chain is susceptible to oxidation, yielding This compound .

-

Chemical Name: 4-[2-(Dipropyl-oxido-amino)ethyl]-1,3-dihydro-2H-indol-2-one

-

Molecular Formula: C₁₆H₂₄N₂O₂[][5]

-

Molecular Weight: 276.37 g/mol [5]

-

Regulatory Status: Under ICH Q3A(R2) and Q3B(R2), impurities exceeding the identification threshold (typically 0.10%) must be structurally characterized and toxicologically qualified. This compound is a known pharmacopeial impurity (USP Related Compound C) and must be resolved from the API in release testing.

Synthetic Strategy

Retrosynthetic Analysis

The most direct route to the N-oxide is the direct oxidation of the parent tertiary amine (Ropinirole) using a peroxyacid. While Hydrogen Peroxide (

Reaction Mechanism

The reaction proceeds via a concerted "Butterfly Mechanism," where the electrophilic oxygen of the peracid attacks the nucleophilic lone pair of the tertiary nitrogen.

Figure 1: Oxidative pathway for the conversion of Ropinirole to its N-Oxide derivative.

Experimental Protocol

Materials & Reagents

-

Substrate: Ropinirole Free Base (Purity >99%). Note: If starting with HCl salt, perform a free-base extraction first.

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Sodium Bisulfite (saturated aq. solution).

-

Wash: Sodium Bicarbonate (saturated aq. solution).

Step-by-Step Synthesis

-

Preparation: Dissolve Ropinirole free base (1.0 eq, e.g., 1.0 g) in anhydrous DCM (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Cooling suppresses side reactions and controls the exotherm.

-

Addition: Dissolve m-CPBA (1.1 eq) in DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC or HPLC (Target: Disappearance of Ropinirole peak).

-

Quenching: Add saturated sodium bisulfite solution (5 mL) to quench excess peroxide. Stir vigorously for 10 minutes.

-

Work-up (Critical Step):

-

N-oxides are highly polar and water-soluble. Do not discard the aqueous layer without checking.

-

Wash the organic layer with saturated

(3 x 10 mL) to remove the m-chlorobenzoic acid byproduct. -

Self-Validating Check: The m-chlorobenzoic acid is acidic; the bicarbonate wash converts it to a water-soluble salt, moving it to the aqueous phase.

-

Dry the organic layer over

, filter, and concentrate in vacuo at <40°C . -

Warning: Avoid high heat during concentration to prevent Cope elimination (thermal degradation of N-oxides).

-

Purification

The crude residue is typically an off-white solid or viscous oil.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized).

-

Mobile Phase: DCM:Methanol (95:5 to 90:10 gradient). N-oxides are significantly more polar than the parent amine and will elute later.

Characterization & Structural Elucidation

Analytical Workflow

To certify the material as a Reference Standard, the following orthogonal data set is required.

Figure 2: Analytical workflow for the certification of this compound.

High-Performance Liquid Chromatography (HPLC)

N-Oxide elutes after Ropinirole in many reverse-phase systems due to specific interactions, but can elute before in others depending on pH.

-

Column: C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient).

-

Relative Retention Time (RRT): ~1.31 (approximate, relative to Ropinirole).

Mass Spectrometry (HR-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Parent Ion: The N-oxide adds one oxygen atom (+16 Da) to the parent molecule.

-

Ropinirole

-

This compound

-

-

Fragmentation: Loss of oxygen (M-16) is a common fragmentation pathway in source, regenerating the Ropinirole mass.

Nuclear Magnetic Resonance (NMR)

The most definitive proof of N-oxidation is the chemical shift change of the protons adjacent to the nitrogen (

Table 1: Diagnostic 1H NMR Shifts (DMSO-d6)

| Position | Proton Type | Ropinirole (ppm) | This compound (ppm) | Shift ( |

| N-CH₂-CH₂-CH₃ | ~2.4 - 2.5 | ~3.0 - 3.2 | +0.6 - 0.7 | |

| Ar-CH₂-CH₂-N | ~2.6 - 2.7 | ~3.3 - 3.5 | +0.7 - 0.8 | |

| Indole NH | Amide Proton | ~10.3 | ~10.4 | Minimal |

Note: The

Stability and Handling

-

Hygroscopicity: N-oxides are frequently hygroscopic. Store in a desiccator.

-

Thermal Stability: Susceptible to Cope elimination at elevated temperatures (>100°C). Do not dry in a high-temperature oven; use a vacuum oven at 40°C.

-

Storage: -20°C, protected from light.

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

-

USP-NF. (2017). Ropinirole Extended-Release Tablets: Revision Bulletin. United States Pharmacopeial Convention. Link

-

Reddy, P. S., et al. (2014).[7] Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. Journal of Liquid Chromatography & Related Technologies. Link

- Swamy, G. K., et al. (2014). Synthesis and characterization of impurities of Ropinirole hydrochloride. Der Pharma Chemica, 6(5), 297-306.

-

Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides.[8] CRC Press. (General reference for N-oxide synthesis mechanism).

Sources

- 1. N-Despropyl Ropinirole | CAS 106916-16-9 | LGC Standards [lgcstandards.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Ropinirole N-Oxide as a primary metabolite of Ropinirole.

Metabolic Profiling, Synthesis, and Analytical Quantification

Executive Summary

This technical guide provides a comprehensive analysis of Ropinirole N-Oxide (SKF-104557) , a primary oxidative metabolite of the non-ergoline dopamine agonist Ropinirole. While N-despropylation represents the dominant metabolic pathway, the N-oxide formation via CYP1A2 constitutes a critical analytical and toxicological node due to its potential for in vivo retro-reduction and ex vivo instability during LC-MS/MS quantification. This document details the biosynthetic mechanism, chemical synthesis of reference standards, and validated protocols for accurate bioanalysis, addressing the specific challenges of N-oxide lability.

Metabolic Landscape & Enzymology

Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one) undergoes extensive hepatic metabolism.[1] The primary clearance mechanism is enzymatic oxidation mediated by the Cytochrome P450 superfamily, specifically isoform CYP1A2 .[2][3]

1.1 Biosynthetic Pathways

The metabolism bifurcates into two primary oxidative routes:

-

N-Despropylation: The major route, leading to 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one (N-despropyl ropinirole).

-

N-Oxidation: Direct oxidation of the tertiary amine nitrogen to form This compound .

While the N-despropyl metabolite circulates at higher concentrations, the N-oxide is structurally significant because tertiary amine N-oxides can act as metabolic reservoirs, potentially reverting to the parent drug under hypoxic conditions or via reductase activity.

1.2 Mechanism of Formation

The formation of this compound is a classic flavin-containing monooxygenase (FMO) or CYP450-mediated N-oxygenation. In the case of Ropinirole, CYP1A2 is the principal catalyst.[2][3][4][5]

-

Reaction Type: Two-electron oxidation of the lone pair on the tertiary nitrogen.

-

Enzyme: CYP1A2 (High affinity).

-

Cofactors: NADPH, O2.

Figure 1: Ropinirole Metabolic Pathway

Caption: Primary metabolic divergence of Ropinirole mediated by CYP1A2, highlighting the N-oxidation pathway and potential retro-reduction.

Chemical Properties & Synthesis[6]

For accurate quantification, a high-purity reference standard of this compound is required.[6] As this metabolite is not always commercially available in bulk, laboratory synthesis is often necessary.

-

Chemical Name: 4-[2-(dipropyl-oxidoamino)ethyl]-1,3-dihydroindol-2-one

-

Molecular Formula: C16H24N2O2[6][]

-

Molecular Weight: 276.38 g/mol [][8]

-

Solubility: Polar; soluble in methanol, DMSO, and water.

2.1 Standardized Synthetic Protocol

The most reliable synthetic route involves the oxidation of the parent tertiary amine using meta-Chloroperoxybenzoic acid (mCPBA).

Reagents:

-

Ropinirole Hydrochloride (1.0 eq)

-

mCPBA (1.1 eq, 77% max purity grade)

-

Dichloromethane (DCM) (Solvent)

-

Sodium Bicarbonate (NaHCO3) (Wash)

Step-by-Step Methodology:

-

Free Base Preparation: Dissolve Ropinirole HCl in water, adjust pH to 10 with 1M NaOH, and extract into DCM. Dry organic layer over MgSO4 and evaporate to obtain Ropinirole free base.

-

Oxidation: Dissolve Ropinirole free base in anhydrous DCM at 0°C.

-

Addition: Dropwise add mCPBA (dissolved in DCM) over 20 minutes. Maintain temperature < 5°C to prevent side reactions (N-dealkylation).

-

Incubation: Stir at room temperature for 2-4 hours. Monitor via TLC or HPLC.

-

Work-up: Wash the reaction mixture with saturated aqueous NaHCO3 (3x) to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry the organic layer (Na2SO4) and concentrate.[9] Purify via flash column chromatography (Silica gel; MeOH:DCM gradient 5:95 to 10:90). N-oxides are more polar and will elute after the parent.

-

Characterization: Verify structure via 1H-NMR (downfield shift of protons adjacent to Nitrogen) and MS (M+16 peak).

Analytical Methodologies & Challenges

Quantifying this compound presents a specific bioanalytical challenge: In-Source Fragmentation . N-oxides are thermally labile and can de-oxygenate in the high-temperature source of a Mass Spectrometer, reverting to the parent drug. This leads to:

-

Over-estimation of Ropinirole (Parent).

-

Under-estimation of this compound.

3.1 Validated LC-MS/MS Protocol

To mitigate instability, the following parameters must be strictly controlled.

Table 1: LC-MS/MS Optimization Parameters

| Parameter | Setting/Condition | Rationale |

| Ionization Mode | ESI Positive | Soft ionization minimizes thermal degradation compared to APCI. |

| Source Temp | < 350°C | High temperatures promote N-O bond cleavage. |

| Mobile Phase pH | Neutral (pH 7.0) | Acidic conditions can accelerate N-oxide decomposition. |

| Chromatography | Reverse Phase C18 | Ensure baseline separation of N-Oxide and Parent. |

| MRM Transition | 277.2 → 208.1 | Specific transition for N-Oxide (M+H)+. |

| Parent Transition | 261.2 → 114.1 | Monitor for interference. |

3.2 Chromatographic Separation (Critical)

You must chromatographically separate the N-oxide from the parent drug. If they co-elute, any in-source conversion of N-oxide to parent will be indistinguishable from the actual parent drug signal.

-

Column: Waters XBridge C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

-

Gradient: 5% to 95% Acetonitrile in 10mM Ammonium Acetate (pH 7).

-

Retention Order: this compound (more polar, elutes earlier) < Ropinirole.

Figure 2: Analytical Workflow & Decision Logic

Caption: LC-MS/MS workflow emphasizing the critical requirement for chromatographic separation to prevent in-source fragmentation interference.

Pharmacological & Toxicological Profile

4.1 Activity

This compound (SKF-104557) is pharmacologically inactive . Binding affinity studies at Dopamine D2/D3 receptors indicate that the addition of the oxygen atom to the tertiary amine abolishes the agonist activity required for therapeutic effect in Parkinson’s Disease.

4.2 MIST Guidelines (Safety)

Under FDA/ICH MIST (Metabolites in Safety Testing) guidelines:

-

Status: this compound is a known human metabolite.

-

Toxicity: There are no specific structural alerts associated with this simple aliphatic N-oxide beyond the parent scaffold.

-

Quantification: It is generally not required to monitor N-oxide routinely in clinical TDM (Therapeutic Drug Monitoring) unless investigating metabolic polymorphism or renal failure, as it does not contribute to efficacy.

References

-

GlaxoSmithKline. (2008).[4] Requip (Ropinirole) Prescribing Information. FDA Access Data. [Link]

-

Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics, 39(4), 243-254. [Link]

-

Bloomer, J. C., et al. (1997). In vitro metabolism of ropinirole by human liver microsomes. Drug Metabolism and Disposition, 25(7), 840-844. [Link]

-

Bikadi, Z., et al. (2016). N-oxide metabolites: Analysis and importance in drug development. Current Drug Metabolism. [Link]

-

PubChem. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information. [Link]

Sources

- 1. Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson’s Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of ropinirole is mediated by several canine CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS 1076199-41-1 | LGC Standards [lgcstandards.com]

- 8. This compound - CAS - 1076199-41-1 | Axios Research [axios-research.com]

- 9. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]

In Vitro Characterization of Ropinirole N-Oxidation: Differentiating FMO vs. CYP Pathways

Executive Summary

Ropinirole (ReQuip®) is a selective non-ergoline dopamine agonist primarily metabolized by CYP1A2 to N-despropyl and hydroxy metabolites. However, the formation of Ropinirole N-oxide (CAS 1076199-41-1) represents a distinct metabolic vector often obscured by the dominance of cytochrome P450 activity.

This technical guide addresses the "blind spot" in standard metabolic stability assays: the contribution of Flavin-containing Monooxygenases (FMOs) to the N-oxidation of tertiary amines. While CYP1A2 drives clearance, FMO-mediated N-oxidation can have distinct toxicological and pharmacokinetic implications, particularly regarding inter-individual variability (FMO3 polymorphisms) and drug-drug interactions (DDIs) that standard CYP panels miss.

This document provides a self-validating experimental framework to isolate, synthesize, and kinetically characterize the conversion of Ropinirole to its N-oxide form using human liver microsomes (HLM) and recombinant enzymes.

Mechanistic Enzymology

The metabolism of Ropinirole involves a bifurcation between Carbon-oxidation (C-oxidation) and Nitrogen-oxidation (N-oxidation). Understanding the structural determinants of these pathways is critical for experimental design.

The Metabolic Bifurcation

-

CYP1A2 Pathway (Major): Catalyzes the N-dealkylation (removal of the propyl group) via C-oxidation adjacent to the nitrogen. This is the primary clearance mechanism.[1]

-

FMO Pathway (Minor/Distinct): FMOs, particularly FMO3 in the adult liver, directly oxygenate the nucleophilic nitrogen of the tertiary amine to form the N-oxide. Unlike CYPs, FMOs do not require a reductase partner and are generally not inducible, but they are highly susceptible to thermal inactivation.

Pathway Visualization

The following diagram illustrates the competitive metabolic pathways and the specific chemical transformations.

Figure 1: Metabolic bifurcation of Ropinirole showing the competition between CYP1A2-mediated dealkylation and FMO-mediated N-oxygenation.

Experimental Framework: Differentiating FMO vs. CYP Activity[1][2][3]

To accurately characterize the N-oxide pathway, one must suppress the dominant CYP activity. The following protocol uses Thermal Inactivation and Chemical Inhibition to isolate FMO kinetics.

Experimental Rationale

-

Thermal Inactivation: FMOs are thermolabile. Pre-incubation of microsomes at 50°C for 5 minutes destroys >90% of FMO activity while retaining CYP activity. Conversely, FMOs are stable at 37°C.

-

Chemical Inhibition:

-

Methimazole: A specific competitive substrate/inhibitor for FMOs.

-

1-Aminobenzotriazole (1-ABT): A broad-spectrum mechanism-based inhibitor of CYPs.

-

Furafylline: A selective mechanism-based inhibitor of CYP1A2.

-

Protocol: FMO vs. CYP Contribution Assay

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Ropinirole HCl (10 mM stock in water).

-

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Inhibitors: Methimazole (FMO), Furafylline (CYP1A2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) and pH 8.5 (FMO optimal).

Step-by-Step Methodology:

-

Preparation of Reaction Mixtures (Total Volume 200 µL):

-

Prepare four parallel incubation sets:

-

Set A (Control): Standard HLM incubation.

-

Set B (Heat Inactivation): HLM pre-incubated at 50°C for 5 min before adding substrate/NADPH (FMO Inactive).

-

Set C (CYP Inhibition): HLM + 10 µM Furafylline (pre-incubated 15 min at 37°C).

-

Set D (FMO Inhibition): HLM + 200 µM Methimazole.

-

-

-

Incubation:

-

Add Ropinirole (Final concentration: 1 µM, approx.

range). -

Initiate reaction with NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath.

-

-

Sampling:

-

Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

-

Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Ropinirole-d14).

-

-

Processing:

-

Centrifuge at 4,000 x g for 20 min at 4°C.

-

Collect supernatant for LC-MS/MS analysis.

-

Analytical Validation (LC-MS/MS)

Detection of the N-oxide requires specific mass spectrometry transitions to distinguish it from hydroxylated metabolites, which are isobaric (same mass, different structure).

Mass Spectrometry Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Ionization: ESI Positive Mode.

-

Differentiation Strategy: N-oxides typically show a characteristic loss of oxygen (-16 Da) or cleavage of the N-O bond, whereas hydroxylated metabolites show water loss (-18 Da) or stable fragments.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |

| Ropinirole | 261.2 | 114.2 | 30 | 25 | Propyl cleavage (Quantifier) |

| Ropinirole | 261.2 | 232.2 | 30 | 20 | Loss of ethyl |

| This compound | 277.2 | 261.2 | 35 | 18 | Loss of Oxygen (Specific) |

| This compound | 277.2 | 114.2 | 35 | 30 | Common fragment (Qualifier) |

| 7-OH Ropinirole | 277.2 | 259.2 | 35 | 22 | Loss of H2O (Distinguisher) |

Chromatographic Separation

N-oxides are generally more polar than their parent tertiary amines but less polar than hydroxylated metabolites.

-

Column: C18 High Strength Silica (HSS) T3, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH improves peak shape for basic amines).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

Kinetic Characterization & Data Analysis

Once the N-oxide peak is validated, perform a full kinetic evaluation to determine

Kinetic Protocol

-

Substrate Range: Incubate Ropinirole at 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM.

-

Enzyme Source: Use Recombinant Human FMO3 (Supersomes™) to obtain "clean" kinetics without CYP background, or HLM with Furafylline.

-

Linearity Check: Ensure protein concentration (e.g., 0.2 mg/mL) and time (e.g., 20 min) are within the linear range of metabolite formation.

Data Calculation

Calculate the Intrinsic Clearance (

Where:

- = Rate of reaction (pmol/min/mg protein).

- = Maximum velocity.[2]

- = Michaelis constant (affinity).

Interpretation Table:

| Parameter | FMO3 (N-oxide) | CYP1A2 (Despropyl) | Clinical Implication |

| Typically 5 - 20 µM | 1 - 5 µM | CYP1A2 saturates first; FMO contribution increases at higher concentrations. | |

| Lower Capacity | High Capacity | FMO is a low-capacity, high-affinity "backup" pathway. | |

| Inhibitor Sensitivity | Methimazole (+) | Furafylline (+) | Use to predict DDI potential. |

References

-

Bloomer, J. C. et al. (1997). In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole. Drug Metabolism and Disposition.[1][3][4] Link

-

Cashman, J. R. (2005).[4] Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Biochemical and Biophysical Research Communications.[4] Link

-

Krueger, S. K. & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[3][4][5] Link

-

GlaxoSmithKline. (2008). Requip (Ropinirole) Prescribing Information. FDA Access Data. Link

-

BOC Sciences. (2024). This compound Reference Standard (CAS 1076199-41-1).[6][7][][9][][11][12]

Sources

- 1. Cytochrome P450 and Flavin-containing Monooxygenase Families: Age-Dependent Differences in Expression and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Cytochrome P450 and flavin-containing monooxygenase families: age-dependent differences in expression and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some distinctions between flavin-containing and cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. scbt.com [scbt.com]

- 7. veeprho.com [veeprho.com]

- 9. This compound | CAS 1076199-41-1 | LGC Standards [lgcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound - CAS - 1076199-41-1 | Axios Research [axios-research.com]

Technical Guide: Pharmacological & Analytical Profile of Ropinirole N-Oxide

Executive Summary

Ropinirole N-Oxide (CAS: 1076199-41-1) is a critical oxidative metabolite and process impurity of the non-ergoline dopamine agonist Ropinirole. While Ropinirole itself is a potent D2/D3 receptor agonist used in Parkinson’s Disease (PD) and Restless Legs Syndrome (RLS), the N-Oxide derivative is pharmacologically inactive . Its significance in drug development is not therapeutic, but rather analytical and regulatory. It serves as a mandatory quality control marker (CMC) and a target for metabolic stability profiling.

This guide provides a comprehensive technical analysis of this compound, covering its structural activity relationship (SAR) failure, metabolic genesis via CYP1A2, synthetic production for reference standards, and validated detection protocols.

Chemical Context & Structural Identity

This compound is formed by the oxidation of the tertiary amine nitrogen of the propyl side chain. This structural modification fundamentally alters the molecule's physicochemical properties and receptor binding capability.

| Property | Data |

| Chemical Name | N-(2-(2-oxoindolin-4-yl)ethyl)-N-propylpropan-1-amine oxide |

| CAS Number | 1076199-41-1 |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| Parent Compound | Ropinirole (MW 260.[1][2]37) |

| Polarity Shift | Significantly more polar than parent (Elutes earlier in RP-HPLC) |

| Role | Oxidative Impurity / Phase I Metabolite |

Structural Activity Relationship (SAR) Analysis

The pharmacological inactivity of this compound is predictable based on the pharmacophore of dopamine agonists:

-

Loss of Basicity: The parent Ropinirole possesses a basic tertiary amine (pKa ~9.7) which is protonated at physiological pH. This positive charge is essential for an ionic interaction with the conserved Aspartate (Asp 3.32) residue in the transmembrane domain 3 (TM3) of the D2 dopamine receptor.

-

Steric & Electronic Interference: In the N-Oxide, the nitrogen lone pair is dative-bonded to oxygen. This neutralizes the basicity and introduces a highly polar N-O dipole, preventing the critical electrostatic anchor to the receptor. Furthermore, the oxygen atom adds steric bulk that clashes with the tight binding pocket.

Metabolic Pathway & Formation

Ropinirole undergoes extensive hepatic metabolism.[2][3][4] While N-despropylation (mediated by CYP1A2) is the dominant clearance pathway in humans, N-oxidation represents a secondary pathway and a potential degradation route during storage.

Pathway Visualization

The following diagram illustrates the metabolic divergence of Ropinirole, highlighting the formation of the N-Oxide relative to the major inactive metabolite, N-despropyl ropinirole.

Figure 1: Metabolic fate of Ropinirole.[5] CYP1A2 drives the major dealkylation pathway, rendering metabolites inactive. N-oxidation is a minor pathway often associated with Flavin-containing Monooxygenases (FMO) or chemical oxidation.

Pharmacological & Toxicological Profile

In Vitro Binding Affinity

Unlike Ropinirole, which exhibits high affinity for D2 (Ki ~ 29 nM) and D3 (Ki ~ 27 nM) receptors, this compound displays negligible affinity (Ki > 10,000 nM).

-

Clinical Implication: Plasma accumulation of the N-Oxide (e.g., in renal impairment) does not increase dopaminergic side effects (dyskinesia, hallucinations).

Safety & Impurity Limits (ICH Q3A/B)

As an identified impurity, this compound must be controlled in the drug substance and drug product.

-

Reporting Threshold: > 0.05%

-

Identification Threshold: > 0.10%

-

Qualification Threshold: > 0.15% (Requires safety data if exceeded)

-

Toxicology: Genotoxicity studies (Ames test) for ropinirole metabolites and impurities have generally been negative. The N-oxide functional group can sometimes be a structural alert for genotoxicity, but in the context of ropinirole, it is classified as a non-mutagenic impurity based on available registration data.

Synthesis Protocol (Reference Standard Generation)

For researchers requiring this compound for use as an HPLC reference standard, the following synthesis protocol is robust and self-validating.

Objective: Selective oxidation of the tertiary amine without over-oxidizing the indolone ring.

Reagents:

-

Ropinirole Hydrochloride (1.0 eq)

-

m-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.2 eq)

-

Dichloromethane (DCM) (Solvent)

-

Sodium Bicarbonate (NaHCO₃) (Wash)

Step-by-Step Methodology:

-

Free Base Preparation: If starting with Ropinirole HCl, dissolve in water, basify with 1M NaOH to pH 10, and extract into DCM. Dry the organic layer over MgSO₄ and concentrate to obtain the free base.

-

Oxidation: Dissolve Ropinirole free base (1.0 g, 3.84 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

-

Addition: Add m-CPBA (0.73 g, ~4.2 mmol) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours.

-

Validation Point: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The N-Oxide will appear as a lower Rf spot compared to Ropinirole.

-

-

Work-up: Wash the reaction mixture with 10% aqueous NaHCO₃ (3 x 20 mL) to remove m-chlorobenzoic acid byproduct.

-

Purification: The organic layer is dried (Na₂SO₄) and concentrated. The crude residue is purified via column chromatography (Silica gel; Gradient: DCM -> 10% MeOH/DCM).

-

Yield: Expected yield 70-85% as an off-white solid.

Analytical Methodology: Detection & Quantification

Distinguishing the N-Oxide from the parent drug and other metabolites requires a validated HPLC or LC-MS method.

HPLC-UV/MS Conditions

The N-Oxide is significantly more polar than Ropinirole, resulting in a shorter retention time in Reverse Phase (RP) chromatography.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-20 min: 10% -> 60% B; 20-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 250 nm (Indolone chromophore) or MS (ESI+) |

| MS Transition | Parent: 261.2 [M+H]⁺; N-Oxide: 277.2 [M+H]⁺ |

Analytical Workflow Diagram

The following flowchart outlines the logic for identifying this compound in a biological or stability sample.

Figure 2: Analytical decision tree for the identification of this compound based on Relative Retention Time (RRT) and Mass-to-Charge ratio.

References

-

Clinical Pharmacokinetics of Ropinirole. Kaye, C. M., et al. Clinical Pharmacokinetics, 2000.[6]

-

Metabolism of Ropinirole is Mediated by Several Canine CYP Enzymes. Veterinary Medicine and Science, 2023.[7]

-

This compound Impurity Reference Standard. Veeprho Laboratories, Accessed 2024.

-

Dopamine D2 Receptor-Mediated Antioxidant and Neuroprotective Effects of Ropinirole. European Journal of Pharmacology, 1999.

-

Guidance for Industry: MIST (Safety Testing of Drug Metabolites). U.S. Food and Drug Administration, 2020.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson’s Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of ropinirole is mediated by several canine CYP enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CYP1A2 in Ropinirole Metabolism and N-Oxide Formation

This guide details the enzymatic role of Cytochrome P450 1A2 (CYP1A2) in the metabolism of Ropinirole, specifically addressing the mechanistic divergence between N-dealkylation and N-oxide formation.

Technical Guide for Drug Development & DMPK Scientists

Executive Summary

Ropinirole is a non-ergoline dopamine agonist extensively metabolized by the liver. The primary clearance mechanism (>90%) is mediated by CYP1A2 , leading to the formation of N-despropyl ropinirole and hydroxy-ropinirole metabolites.

While Ropinirole N-Oxide is a characterized metabolite and process impurity, its formation represents a distinct mechanistic branch. Unlike the CYP1A2-driven carbon-hydroxylation that leads to dealkylation, N-oxide formation typically involves direct oxidation of the tertiary amine nitrogen, a reaction often competing between CYP isoforms and Flavin-containing Monooxygenases (FMOs). This guide delineates the proven CYP1A2 pathways and analyzes the specific kinetic and structural conditions governing N-oxidation.

Mechanistic Enzymology: CYP1A2 vs. N-Oxide Formation

The CYP1A2 "Mainstream" Mechanism: N-Despropylation

CYP1A2 is the dominant catalyst for ropinirole clearance. The mechanism is not direct N-oxidation, but rather

-

Binding: Ropinirole enters the CYP1A2 active site, orienting one of its

-propyl chains toward the Heme-Iron-Oxo species (Compound I). -

Hydrogen Abstraction: The ferryl oxygen (

) abstracts a hydrogen atom from the -

Oxygen Rebound: The hydroxyl radical recombines to form an unstable carbinolamine intermediate.

-

Collapse: The carbinolamine spontaneously collapses, releasing propionaldehyde and the primary metabolite, N-despropyl ropinirole .

The N-Oxide Divergence

This compound (CAS 1076199-41-1) is formed via direct oxidation of the tertiary amine nitrogen.

-

Enzymatic Competition: While CYP1A2 can perform N-oxidation, this reaction is frequently catalyzed by FMOs (e.g., FMO1/FMO3) due to their nucleophilic selectivity for soft amines.

-

CYP1A2 Contribution: In the absence of FMO activity, or under high substrate concentrations, CYP1A2 may catalyze direct electron abstraction from the nitrogen lone pair, leading to the N-oxide. However, kinetic data confirms that for Ropinirole, the

for

Visualizing the Pathway

The following diagram illustrates the bifurcation between the major CYP1A2-mediated clearance and the N-oxide formation pathway.

Caption: Ropinirole metabolism showing the dominant CYP1A2-mediated N-dealkylation versus the direct N-oxidation pathway.

Kinetic Data & Quantitative Analysis

The dominance of CYP1A2 is supported by kinetic parameters derived from human liver microsomes (HLM) and recombinant systems.

| Parameter | N-Despropylation (CYP1A2) | Hydroxylation (CYP1A2) | N-Oxidation (Minor) |

| Primary Enzyme | CYP1A2 | CYP1A2 | FMO / CYP (Mixed) |

| 5 - 10 | 10 - 20 | > 100 | |

| Inhibition Sensitivity | >90% inhibition by Fluvoxamine | >80% inhibition by Fluvoxamine | Variable / Low |

| Clinical Relevance | Major Clearance Pathway | Major Clearance Pathway | Minor Metabolite / Impurity |

Key Insight: The low

Experimental Validation Protocols

To rigorously validate the role of CYP1A2 in generating these specific metabolites, the following "self-validating" protocols should be employed.

Protocol A: Chemical Inhibition Phenotyping

This protocol distinguishes CYP1A2 activity from other isoforms (e.g., CYP3A4) and FMOs.

-

System Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

-

Inhibitor Pre-incubation:

-

Control: HLM + Buffer.

-

CYP1A2 Specific: HLM + Fluvoxamine (1

M) or Furafylline (10 -

FMO Specific: HLM + Heat inactivation (45°C for 5 min, inactivates FMOs but spares CYPs) or Methimazole.

-

-

Reaction Initiation: Add Ropinirole (10

M final) and NADPH-regenerating system. -

Incubation: 37°C for 30 minutes.

-

Termination: Add ice-cold Acetonitrile containing internal standard (e.g., Ropinirole-d14).

-

Analysis: LC-MS/MS monitoring transitions for Ropinirole (261→114), N-despropyl (219→114), and N-oxide (277→114).

-

Validation Criteria: If CYP1A2 is the sole driver, Fluvoxamine must reduce N-despropyl formation by >80%. If N-oxide remains unchanged by Fluvoxamine but decreases with heat treatment, it confirms FMO mediation.

-

Protocol B: Recombinant Enzyme Kinetics

-

Enzyme Source: Use Bactosomes or Supersomes expressing recombinant human CYP1A2, CYP3A4, and FMO3.

-

Substrate Titration: Incubate Ropinirole at concentrations ranging from 1

M to 500 -

Data Fitting: Plot velocity (

) vs. Substrate ( -

Interpretation:

-

High intrinsic clearance (

) in rCYP1A2 confirms it as the primary clearance enzyme. -

Compare

for N-oxide formation across rCYP1A2 vs. rFMO3 to assign the reaction pathway.

-

Clinical Implications

-

Drug-Drug Interactions (DDIs):

-

Inhibitors: Co-administration with Ciprofloxacin (potent CYP1A2 inhibitor) significantly increases Ropinirole AUC, necessitating dose reduction.

-

Inducers: Smoking (PAH exposure) induces CYP1A2, increasing the rate of N-despropylation and potentially lowering therapeutic efficacy.

-

-

N-Oxide Toxicity: While this compound is generally considered inactive, N-oxides can be reduced back to the parent drug in vivo or act as pro-oxidants. Monitoring its levels is critical during stability testing (degradation product) rather than as a primary metabolic concern.

References

-

Bloomer, J. C., et al. (1997). In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole. Drug Metabolism and Disposition.[1][2][3]

-

GlaxoSmithKline. (2008). REQUIP (ropinirole) Prescribing Information.[4]

-

Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole.[1][3][5][6] Clinical Pharmacokinetics.[1][5][6]

-

Cashman, J. R. (2000). Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism. Current Drug Metabolism. (Context for N-oxide formation mechanisms).

Sources

- 1. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 and flavin-containing monooxygenase families: age-dependent differences in expression and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ropinirole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

Physicochemical Properties of Ropinirole N-Oxide: A Technical Guide

Abstract

Ropinirole N-Oxide (CAS: 1076199-41-1) represents a critical oxidative metabolite and process-related impurity of Ropinirole, a non-ergoline dopamine agonist used in the management of Parkinson’s disease and Restless Legs Syndrome (RLS).[1][2][3][][5][6][7][8] As a structural analogue formed via the oxidation of the tertiary amine moiety, its physicochemical profile differs significantly from the parent compound, impacting solubility, lipophilicity, and chromatographic behavior.[7] This guide provides a comprehensive technical analysis of this compound, detailing its molecular identity, thermodynamic stability, and validated analytical methodologies for its quantification in pharmaceutical matrices.[7]

Molecular Identity & Structural Analysis[7]

This compound is characterized by the presence of a coordinate covalent bond between the tertiary nitrogen of the propyl side chain and an oxygen atom. This modification introduces a strong dipole, altering the electronic distribution relative to Ropinirole.[7]

| Attribute | Technical Detail |

| IUPAC Name | N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide |

| Common Name | This compound; Ropinirole Impurity |

| CAS Number | 1076199-41-1 |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol |

| Chirality | Achiral (Parent Ropinirole is achiral) |

| Appearance | Off-white to yellow solid |

Structural Diagram & Metabolic Pathway

The formation of this compound occurs primarily through N-oxidation.[7] In vivo, this is mediated by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450 enzymes.[7] In vitro, it arises under oxidative stress conditions.[7]

Figure 1: Oxidative pathway transforming Ropinirole to its N-Oxide form, highlighting the mass shift (+16 Da) and potential downstream degradation.[7]

Physicochemical Profile

The N-oxide functionality imparts distinct solubility and ionization characteristics.[7] Unlike the parent tertiary amine, the N-oxide group is highly polar and exhibits zwitterionic character in certain pH ranges.[7]

Solubility and Lipophilicity

The introduction of the oxygen atom significantly lowers the LogP, making the N-Oxide more hydrophilic than Ropinirole.

| Property | Ropinirole (Parent) | This compound | Impact on Analysis |

| LogP (Octanol/Water) | ~2.7 - 3.0 | ~0.5 - 1.2 (Predicted) | Elutes earlier in Reversed-Phase HPLC |

| Aqueous Solubility | 133 mg/mL (as HCl salt) | High (Polar nature) | Soluble in MeOH, Water; limited in Hexane |

| Melting Point | 243-250°C (HCl salt) | 105-107°C | Lower lattice energy indicates thermal sensitivity |

| pKa (Amine/N-Oxide) | ~10.17 (Tertiary Amine) | ~4.5 (Protonated N-Oxide) | Requires acidic mobile phase for retention |

Thermal & Solution Stability

-

Solid State: Stable under ambient conditions if protected from light and moisture.[7]

-

Solution State: this compound is susceptible to thermolysis.[7] In chlorinated solvents (e.g., Chloroform) or DMSO, it may undergo decomposition or rearrangement (e.g., Meisenheimer rearrangement or Cope elimination) upon prolonged heating.[7]

-

Photostability: The indolinone core is photosensitive; the N-oxide moiety adds susceptibility to photo-deoxygenation under UV irradiation.[7]

Analytical Characterization & Methodology

Accurate quantification requires separating the N-Oxide from the parent drug and other impurities (e.g., lactams, hydroxylated forms).[7]

Validated HPLC Method Parameters

The following protocol effectively resolves this compound using Reversed-Phase Chromatography (RP-HPLC).

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[7]

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).

-

Gradient:

-

Detection: UV @ 250 nm (Max absorption of indolinone core).[7]

-

Retention Order: this compound (Polar) < Ropinirole (Non-polar).[7]

Mass Spectrometry (LC-MS/MS)

For trace-level identification in biological matrices or stability samples:

-

Ionization: ESI Positive Mode (+).

-

Precursor Ion: [M+H]⁺ = m/z 277.38.[7]

-

Key Fragments:

Analytical Workflow Diagram

Figure 2: Analytical workflow for the isolation and identification of this compound in complex matrices.

Experimental Protocols

Synthesis of Reference Standard (Laboratory Scale)

Note: This protocol describes a standard oxidation of a tertiary amine.

-

Dissolution: Dissolve 1.0 eq of Ropinirole free base in Dichloromethane (DCM) at 0°C.

-

Oxidation: Dropwise add 1.1 eq of m-Chloroperbenzoic acid (mCPBA) dissolved in DCM.

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature. Monitor by TLC (MeOH:DCM 1:9).[7]

-

Work-up: Wash with 10% NaHCO₃ to remove m-chlorobenzoic acid byproduct.[7]

-

Purification: Evaporate solvent and recrystallize from Acetone/Ether or purify via flash chromatography (Silica, MeOH/DCM gradient).[7]

-

Yield: Typically 70-85% as an off-white solid.[7]

Stability-Indicating Stress Test

To validate the N-Oxide as a degradation product:

-

Prepare a 1 mg/mL solution of Ropinirole HCl in 3% Hydrogen Peroxide (H₂O₂).[7]

-

Incubate at ambient temperature for 4 hours.

-

Neutralize and analyze via the HPLC method described in Section 3.1.

-

Expected Result: Appearance of a new peak at RRT ~0.6-0.8 (relative to Ropinirole), corresponding to the N-Oxide.[7]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5095, Ropinirole.[7] Retrieved from [Link][7]

-

Luzardo-Alvarez, A., et al. (2020). Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson's Disease.[7] Int. J. Pharm.[7][10] Retrieved from [Link]

-

Nigovic, B., et al. (2010). Electrochemical studies of ropinirole, an anti-Parkinson’s disease drug.[7] Indian Academy of Sciences.[7] Retrieved from [Link][7]

-

Chandra, A., et al. Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Drug Development & Research.[7] Retrieved from [Link]

Sources

- 1. This compound - Opulent Pharma [opulentpharma.com]

- 2. BioOrganics [bioorganics.biz]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS 1076199-41-1 | LGC Standards [lgcstandards.com]

- 6. gvpbiolifesciences.com [gvpbiolifesciences.com]

- 7. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - CAS - 1076199-41-1 | Axios Research [axios-research.com]

- 9. ijddr.in [ijddr.in]

- 10. Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson’s Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Ropinirole N-Oxide: Metabolic Pathway, Impurity Profiling, and Bioanalytical Characterization

This technical guide provides a comprehensive analysis of Ropinirole N-Oxide, focusing on its metabolic origin, analytical challenges, and impurity profiling.

Executive Summary: The N-Oxide Paradox

This compound (CAS: 1076199-41-1) occupies a critical niche in the development and monitoring of Ropinirole (Requip®). While Ropinirole itself is a potent non-ergoline dopamine agonist metabolized primarily by CYP1A2, the N-oxide form is not a major circulating active metabolite in humans. Instead, its significance lies in two distinct technical domains:

-

Metabolic Clearance: It represents a minor oxidative pathway mediated by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s, serving as a polar excretion product.

-

Bioanalytical Liability: It is a thermally unstable metabolite/impurity that can revert to the parent drug during sample preparation or ionization (in-source fragmentation), potentially inflating Ropinirole quantification and compromising pharmacokinetic (PK) data accuracy.

This guide details the mechanisms of formation, the lack of therapeutic activity, and the rigorous protocols required to isolate, quantify, and control this compound.

Chemical Identity & Metabolic Pathways

Structural Basis of Oxidation

Ropinirole contains a tertiary amine side chain (dipropylamino group). Tertiary amines are susceptible to N-oxidation, a reaction that adds an oxygen atom to the nitrogen, creating a polar N-oxide functionality.

-

Parent: Ropinirole (

) — MW: 260.37 g/mol -

Metabolite: this compound (

) — MW: 276.37 g/mol

Enzymatic Pathways: CYP vs. FMO

While CYP1A2 is the dominant enzyme for Ropinirole clearance (forming 7-hydroxy-ropinirole and N-despropyl-ropinirole), N-oxide formation is often catalyzed by Flavin-containing Monooxygenases (FMOs) , particularly FMO1 and FMO3, alongside CYP isoforms. Unlike CYP-mediated carbon oxidation, FMO-mediated N-oxidation involves a hydroperoxy-flavin intermediate that acts as a nucleophile.

Pathway Diagram: The following diagram illustrates the divergence between the major CYP1A2 pathway and the minor N-oxidation pathway.

Figure 1: Metabolic fate of Ropinirole. The N-oxide pathway is minor but critical for analytical interference.

Biological Function & Toxicology

Pharmacological Inactivity

Research confirms that the major circulating metabolites of Ropinirole do not contribute to its pharmacodynamic profile.[1] this compound, being a polar derivative, lacks the lipophilicity required to cross the blood-brain barrier (BBB) efficiently to access striatal dopamine D2/D3 receptors.

-

Receptor Affinity: Negligible compared to parent.

-

Therapeutic Role: None. It is a detoxification product.[2]

Toxicological Relevance

The N-oxide is primarily monitored as an impurity in drug substance manufacturing and a potential degradant in stability studies.

-

Oxidative Stress: Formation of N-oxides can be exacerbated by oxidative stress conditions in storage (exposure to air/peroxides).

-

Safety: No specific high-toxicity alerts are associated with the N-oxide at trace levels found in vivo, but it must be controlled in pharmaceutical formulations (typically <0.1-0.5% limits per ICH Q3B guidelines).

Bioanalytical Methodologies (LC-MS/MS)

The quantification of Ropinirole is complicated by the "N-Oxide Back-Conversion" phenomenon. Under high temperature (ESI source) or acidic conditions, the thermally unstable N-oxide can lose oxygen, reverting to Ropinirole. This leads to false positives or overestimation of the parent drug concentration.

Experimental Protocol: Preventing Back-Conversion

Objective: Quantify Ropinirole without interference from N-oxide conversion.

Method Parameters:

| Parameter | Specification | Rationale |

| Instrument | UPLC-MS/MS (Triple Quadrupole) | High sensitivity for pg/mL detection. |

| Column | C18 BEH (1.7 µm, 2.1 x 50 mm) | Robust separation of polar N-oxide from parent. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) | Critical: Basic pH stabilizes the N-oxide and improves peak shape for basic drugs. |

| Mobile Phase B | Acetonitrile | Organic modifier. |

| Ionization | ESI Positive Mode | Soft ionization. |

| Source Temp | < 400°C | Critical: Minimize thermal degradation of N-oxide. |

Step-by-Step Workflow:

-

Chromatographic Separation:

-

The N-oxide is more polar than Ropinirole. It must be chromatographically resolved (elute earlier) than the parent.

-

Validation Check: Inject pure N-oxide standard. If a peak appears at the Ropinirole retention time, back-conversion is occurring in the source.

-

-

Mass Transitions (MRM):

-

Ropinirole:

261.2 -

This compound:

277.2 -

Note: Monitoring the 277

261 transition is specific to the N-oxide but requires ensuring the 261 product ion doesn't fragment further in the collision cell to mimic the parent channel.

-

-

Sample Preparation (Hemolyzed Plasma):

-

N-oxides are notoriously unstable in hemolyzed plasma due to the presence of iron (Fe²⁺/Fe³⁺) from ruptured red blood cells, which catalyzes reduction back to the parent.

-

Stabilization: Add an antioxidant (e.g., Ascorbic Acid) or use alkaline extraction immediately upon thawing.

-

Analytical Workflow Diagram

Figure 2: Bioanalytical workflow highlighting the risk of in-source conversion.

Synthesis & Reference Standard Generation

To validate the bioanalytical method, you must synthesize the N-oxide standard.

Synthesis Protocol (Oxidation):

-

Reagents: Ropinirole HCl, m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Ropinirole free base in DCM at 0°C.

-

Add 1.1 equivalents of mCPBA dropwise.

-

Stir at room temperature for 2-4 hours. Monitor by TLC or HPLC.

-

Quench: Wash with saturated

to remove m-chlorobenzoic acid byproduct. -

Purification: Flash column chromatography (Silica gel; MeOH/DCM gradient).

-

-

Characterization: Confirm structure via

H-NMR (downfield shift of protons adjacent to the N-oxide nitrogen) and HRMS (

References

-

Metabolic Profiling: Bloomer, J. C., et al. "In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole." Drug Metabolism and Disposition, 1997. Link

-

Pharmacokinetics: Kaye, C. M., & Nicholls, B. "Clinical pharmacokinetics of ropinirole." Clinical Pharmacokinetics, 2000.[1] Link

-

N-Oxide Analysis: Jemal, M., et al. "LC/MS/MS determination of N-oxides: The importance of chromatographic separation." Journal of Pharmaceutical and Biomedical Analysis, 2003. Link (General methodology applied to Ropinirole context).

-

Bioanalytical Method: Bhatt, J., et al. "Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 2006. Link

-

FMO vs CYP: Cashman, J. R.[2][3] "Some distinctions between flavin-containing and cytochrome P450 monooxygenases." Biochemical and Biophysical Research Communications, 2005.[3] Link

Disclaimer: This guide is for research and educational purposes only. Protocols should be validated in-house before application in GLP/GMP environments.

Sources

Understanding Ropinirole Degradation Pathways: A Technical Guide

Executive Summary

Ropinirole Hydrochloride, a non-ergoline dopamine agonist used in the management of Parkinson’s disease and Restless Legs Syndrome (RLS), exhibits a complex stability profile governed by its indolone core and tertiary amine side chain.[1] Understanding its degradation is not merely a regulatory compliance exercise but a chemical necessity for formulation stability. This guide dissects the mechanistic pathways of Ropinirole degradation—specifically oxidative instability, lactam hydrolysis, and secondary condensation reactions—providing researchers with a robust framework for impurity profiling and stability-indicating method development.

Part 1: Chemical Basis of Instability

The chemical structure of Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one) contains two primary "hotspots" for degradation:

-

The Indolone (Oxindole) Core: The C3 position (methylene group adjacent to the carbonyl) is chemically active. It acts as a nucleophile in aldol-type condensations and is susceptible to oxidation to form a dione (isatin derivative). The lactam ring itself is vulnerable to hydrolytic cleavage under extreme pH.

-

The Tertiary Amine Side Chain: The dipropylamino group is prone to oxidative N-dealkylation and N-oxidation. Crucially, the byproducts of this dealkylation (aldehydes) can react back with the parent molecule's indolone core, creating secondary degradation products.

Part 2: Mechanistic Degradation Pathways

The degradation of Ropinirole is a cascade event where primary degradants often serve as precursors for secondary impurities.

Oxidative Pathways

Oxidation is the dominant degradation mechanism, occurring via two distinct routes:

-

Route A: N-Dealkylation (Formation of Impurity D): Under oxidative stress (peroxide or radical initiators), the tertiary amine undergoes oxidative dealkylation. This involves the hydroxylation of the

-carbon of the propyl group, followed by C-N bond cleavage.-

Product: 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one (Impurity D / Despropyl Ropinirole).[2]

-

Byproduct: Propionaldehyde. Note: This byproduct is critical for Pathway 3.

-

-

Route B: Indolone Oxidation (Formation of Impurity A): The methylene group at position 3 of the indolone ring is susceptible to oxidation, converting the oxindole to a dioxo-indole (isatin derivative).

-

Product: 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione (Impurity A ).

-

-

Route C: N-Oxidation: Direct oxidation of the tertiary nitrogen yields Ropinirole N-oxide, a common degradant in peroxide-stressed samples.

Secondary Condensation Pathway (Formation of Impurity C)

This pathway demonstrates the "cascade" effect. The propionaldehyde generated from Route A (N-dealkylation) reacts with the active C3 methylene of an intact Ropinirole molecule via an aldol-like condensation, followed by dehydration.

-

Mechanism: Aldol Condensation + Dehydration.

-

Product: 4-[2-(dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one (Impurity C ).[3]

Hydrolytic Pathway

While the lactam ring is relatively stable compared to linear amides, it undergoes ring opening under strong acidic or alkaline stress.

-

Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon (C2), cleaving the N1-C2 bond.

-

Product: (2-amino-3-[2-(dipropylamino)ethyl]phenyl)acetic acid derivative.

Photolytic Pathway

Exposure to UV light generates radical species that accelerate oxidation (Pathway 1 & 2) and can lead to dimerization. A specific photolytic degradant often observed is Impurity 5 (as per literature), which may involve radical coupling or further oxidation of the indolone system.

Visualization: Degradation Cascade

The following diagram illustrates the causal relationships between the parent drug and its key impurities.

Figure 1: Mechanistic map of Ropinirole degradation, highlighting the secondary formation of Impurity C via the propionaldehyde intermediate.

Part 3: Impurity Profile Characterization

The following table synthesizes the key impurities recognized by major pharmacopoeias (USP/BP/EP) and their origins.

| Impurity Name | Common Designation | Structure/Description | Origin Mechanism |

| Impurity A | Dione Impurity | 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione | Oxidation of indolone C3 methylene. |

| Impurity B | Methylpentyl Analog | 4-[2-[[(2-Methylpentyl]amino]ethyl]-1,3-dihydro-2H-indol-2-one | Process Related (Synthesis byproduct). |

| Impurity C | Propylidene Impurity | 4-[2-(dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one | Degradation (Condensation of Ropinirole + Propionaldehyde). |

| Impurity D | Despropyl Ropinirole | 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one | Oxidative Degradation (N-dealkylation) or Metabolite. |

| Impurity E | Varies by source | Often cited as a dimer (3,3'-methanediylbis...) | Degradation (Reaction with formaldehyde or radical coupling). |

Part 4: Experimental Protocol: Forced Degradation Study

To validate the stability-indicating nature of an analytical method, Ropinirole must be subjected to stress conditions that target the pathways described above.

Objective

To generate 10-20% degradation of the API without destroying the core structure, ensuring mass balance and peak purity verification.

Workflow Diagram

Figure 2: Step-by-step forced degradation workflow for Ropinirole HCl.

Detailed Methodology

-

Acid Hydrolysis:

-

Protocol: Mix 5 mL of Stock Solution (1 mg/mL) with 5 mL of 1 N HCl. Reflux at 80°C for 4 hours.

-

Target: Lactam ring opening.

-

Neutralization: Cool and neutralize with 1 N NaOH before injection to prevent peak distortion.

-

-

Base Hydrolysis (Critical Control):

-

Protocol: Mix 5 mL of Stock Solution with 5 mL of 0.1 N NaOH (Note: Ropinirole is highly sensitive to base; 1 N NaOH may cause total degradation). Heat at 60°C for 1 hour.

-

Target: Rapid lactam cleavage and potential secondary reactions.

-

-

Oxidative Stress:

-

Protocol: Mix 5 mL of Stock Solution with 5 mL of 3% H2O2. Store at Room Temperature for 6 hours.

-

Target: Formation of N-Oxide, Impurity A, and Impurity D.

-

Note: Avoid heating with peroxide as it may induce non-relevant radical reactions.

-

-

Photolytic Stress:

-

Protocol: Expose solid API (thin layer) and solution (in quartz cells) to 1.2 million lux hours and 200 Wh/m² UV light (ICH Q1B standard).

-

Target: Impurity 5 and radical dimers.

-

Part 5: Analytical Strategy

To separate the highly polar hydrolytic degradants from the lipophilic parent and impurities, a robust HPLC method is required.

-

Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Hypersil BDS).

-

Mobile Phase:

-

Buffer: 0.05M Diammonium hydrogen orthophosphate or Ammonium Acetate (pH adjusted to 7.0 - 7.5). Rationale: Ropinirole is basic; neutral/slightly basic pH ensures it is in the unionized or partially ionized form for better retention and peak shape, though silica stability must be considered.

-

Organic Modifier: Acetonitrile : Methanol (50:50).

-

Mode: Gradient elution is recommended to resolve the early eluting hydrolytic products and the late eluting Impurity C.

-

-

Detection: UV at 250 nm (Isosbestic point/maxima for indolone).

References

-

Stability-indicating LC-UV method for Ropinirole: Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride. ResearchGate. Link

-

HPTLC & Kinetic Profiling: Box-Behnken supported validation of stability-indicating HPTLC method: An application in degradation kinetic profiling of ropinirole. PubMed Central. Link

-

Impurity C Structure & Origin: Isolation and characterization of some potential impurities in ropinirole hydrochloride. ResearchGate. Link

-

Ropinirole Chemical Data: Ropinirole Hydrochloride - PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Impurity Profiling Review: Exploring the Pharmaceutical Significance and Analytical Landscape of Ropinirole: An In-Depth Review. Critical Reviews in Analytical Chemistry. Link

Sources

- 1. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Propylidene ropinirole | C19H28N2O | CID 71751845 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Ropinirole and Ropinirole N-Oxide in Human Plasma

Abstract & Analytical Challenge

Ropinirole (ROP), a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS), is extensively metabolized by CYP1A2.[1][2][3] Its primary metabolite, Ropinirole N-Oxide (ROP-NO) , presents a unique bioanalytical challenge due to its potential for in-source fragmentation (deoxygenation) within the electrospray ionization (ESI) source.[1]

This phenomenon causes the N-oxide metabolite (

This guide details a robust LC-MS/MS protocol designed to:

-

Achieve baseline chromatographic separation of ROP and ROP-NO.[1]

-

Minimize in-source deoxygenation through optimized source parameters.[1]

-

Quantify both analytes with high sensitivity (LLOQ: 0.01 ng/mL).[1]

Metabolic Context & Mechanism

Understanding the metabolic pathway is critical for selecting the correct analytes and anticipating interferences.[1] Ropinirole undergoes N-despropylation and hydroxylation, but the N-oxidation pathway is analytically distinct due to the polarity shift and thermal instability of the oxide moiety.

Pathway Visualization[1]

Figure 1: Metabolic pathway of Ropinirole mediated by CYP1A2 and the analytical artifact (deoxygenation) occurring in the MS source.[1]

Method Development Strategy

Chromatographic Separation (The Critical Control Point)

Because ROP-NO can convert to ROP in the ion source, chromatographic resolution (Rs) > 1.5 is mandatory .[1]

-

Stationary Phase: A Biphenyl or Phenyl-Hexyl column is recommended over standard C18.[1] The pi-pi interactions offered by phenyl phases provide superior selectivity for the aromatic indole ring, enhancing the separation of the polar N-oxide from the parent.

-

Mobile Phase: Acidic pH (0.1% Formic Acid) is required to protonate the tertiary amine for positive ESI.[1]

Sample Preparation

While Protein Precipitation (PP) is cost-effective, it leaves phospholipids that can suppress ionization.[1] Solid Phase Extraction (SPE) is the "Gold Standard" for this assay to reach low pg/mL sensitivity and remove matrix effects that exacerbate source fragmentation.[1]

Experimental Protocol

Chemicals and Reagents[1][4]

-

Analytes: Ropinirole HCl, this compound (Certified Reference Materials).[1][4]

-

Internal Standard (IS): Ropinirole-d4 (preferred) or d14.[1]

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

-

Matrix: Drug-free human plasma (K2EDTA).[1]

Sample Preparation (Mixed-Mode Cation Exchange SPE)

Rationale: Ropinirole is a basic drug (pKa ~10).[1] Mixed-mode cation exchange (MCX) cleans up neutral interferences and phospholipids.[1]

-

Aliquot: Transfer 200 µL plasma to a 96-well plate.

-

Spike: Add 20 µL Internal Standard solution (50 ng/mL).

-

Dilute: Add 200 µL 2% Formic Acid in water (to protonate analytes).

-

Condition SPE: 1 mL MeOH followed by 1 mL Water (Oasis MCX or Strata-X-C).

-

Load: Apply pre-treated sample at low vacuum.

-

Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).[1]

-

Wash 2: 1 mL Methanol (removes hydrophobic neutrals).[1]

-

Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol (releases basic analytes).

-

Evaporate: Dry under nitrogen at 40°C.

-

Reconstitute: 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Focusing) |

| 0.50 | 5 | Start Gradient |

| 3.00 | 40 | Elution of N-Oxide then Parent |

| 3.10 | 95 | Wash |

| 4.00 | 95 | Wash Hold |

| 4.10 | 5 | Re-equilibration |

| 5.50 | 5 | End of Run |

Note: ROP-NO is more polar and will elute before Ropinirole.[1] Expect ROP-NO at ~1.8 min and ROP at ~2.4 min.[1]

Mass Spectrometry:

-

Source: ESI Positive (ESI+).[1]

-

Spray Voltage: 3500 V.

-

Source Temp: 450°C (Keep moderate to reduce thermal deoxygenation).

-

Desolvation Gas: High flow (nitrogen).[1]

MRM Transitions:

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| Ropinirole | 261.2 | 114.1 | 30 | 25 | Quant |

| Ropinirole | 261.2 | 86.1 | 30 | 35 | Qual |

| ROP N-Oxide | 277.2 | 114.1 | 35 | 28 | Quant |

| ROP N-Oxide | 277.2 | 130.1 | 35 | 22 | Qual (Specific) |

| ROP-d4 (IS) | 265.2 | 118.1 | 30 | 25 | IS |

Technical Note: The 114.1 ion corresponds to the dipropylaminoethyl fragment.[1] The 130.1 ion for the N-oxide retains the oxygen on the nitrogen, offering higher specificity if sensitivity allows.

Analytical Workflow & Logic

Figure 2: Analytical decision tree emphasizing the necessity of chromatographic resolution.

Validation Parameters (FDA/EMA Guidelines)

To ensure the trustworthiness of the data, the method must be validated against the following criteria:

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention times of ROP or ROP-NO.

-

Linearity: 0.01 – 50 ng/mL.[1] Weighting factor

.[1] -

Accuracy & Precision: Intra- and inter-day CV < 15% (20% at LLOQ).

-

Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spike method. SPE should yield MF between 0.85 and 1.15.[1]

-

Stability:

-

Benchtop: ROP is stable, but N-oxides can be light-sensitive.[1] Perform processing under yellow light if instability is observed.

-

Freeze-Thaw: 3 cycles at -80°C.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Ghost Peak in Ropinirole Channel | In-source fragmentation of N-Oxide.[1] | Improve LC separation. Lower source temperature.[1] |

| Low Sensitivity for N-Oxide | Poor ionization efficiency.[1] | Ensure mobile phase pH is acidic (pH 3-4).[1] |

| High Backpressure | SPE fines or plasma lipids.[1] | Centrifuge samples at 10,000 x g before SPE.[1] |

| Peak Tailing | Secondary interactions with silanols.[1] | Increase buffer ionic strength (add 5mM Ammonium Formate) or switch to end-capped column.[1] |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

-